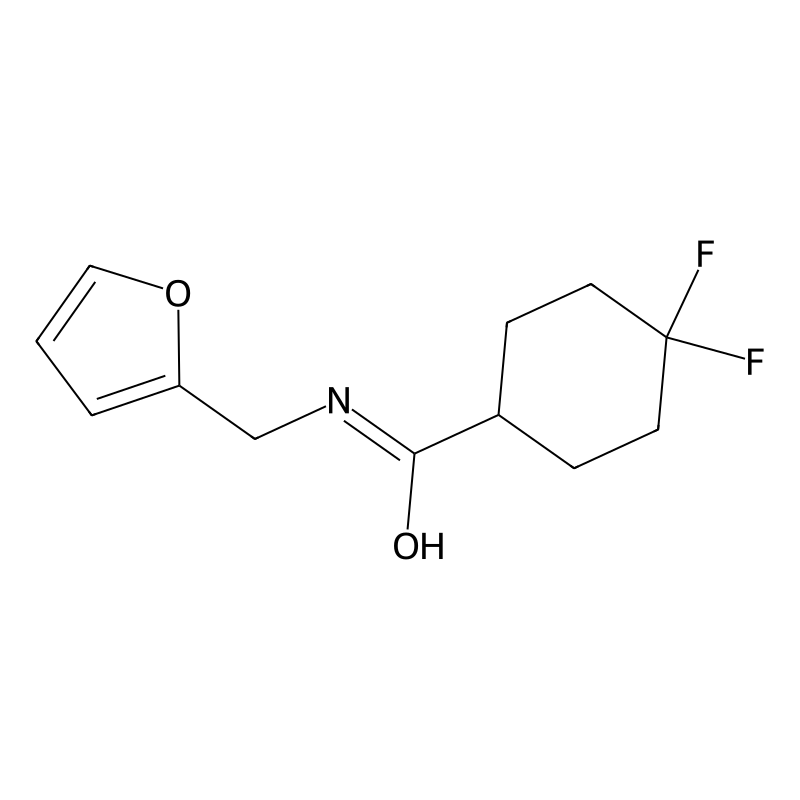

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide is an organic compound characterized by the molecular formula . This compound is a derivative of cyclohexane carboxamide, featuring a furan ring and two fluorine atoms attached to the cyclohexane structure. The presence of the furan ring contributes to its unique electronic properties, potentially enhancing its reactivity and interaction with biological targets. The compound's IUPAC name reflects its structural complexity, indicating the specific functional groups and their positions within the molecule.

Types of Reactions

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide can undergo various chemical transformations:

- Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives.

- Reduction: The carboxamide group can be reduced to form the corresponding amine.

- Substitution: Fluorine atoms may be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide may be employed as oxidizing agents.

- Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be used for reduction processes.

- Substitution: Nucleophiles such as amines or thiols can react in the presence of a base to facilitate substitution reactions.

The biological activity of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide is likely influenced by its structural features. The fluorine atoms enhance binding affinity due to their electronegativity, while the furan ring may facilitate interactions with various biological targets, including enzymes and receptors. This compound could exhibit potential therapeutic effects, particularly in medicinal chemistry contexts.

The synthesis of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide typically involves several key steps:

- Starting Materials: Cyclohexane-1-carboxylic acid, furan-2-carbaldehyde, and a fluorinating agent are required.

- Formation of Intermediate: Cyclohexane-1-carboxylic acid is converted to its acid chloride using thionyl chloride.

- Amidation: The acid chloride reacts with furan-2-carbaldehyde in the presence of a base (e.g., triethylamine) to form N-(furan-2-ylmethyl)cyclohexane-1-carboxamide.

- Fluorination: The resulting compound is then subjected to fluorination to introduce the two fluorine atoms at the 4-position of the cyclohexane ring.

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide has potential applications in various fields:

- Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

- Material Science: The unique properties imparted by the furan and fluorine substituents could make this compound useful in developing advanced materials with tailored functionalities.

Interaction studies involving 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide would focus on its binding affinity and selectivity towards biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and binding assays can be employed to evaluate these interactions.

Similar Compounds

Several compounds exhibit structural similarities to 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide:

- 4,4-Difluoro-N-(phenylmethyl)cyclohexane-1-carboxamide: Contains a phenyl group instead of a furan ring.

- 4,4-Difluoro-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide: Features a thiophene ring in place of the furan.

- 4,4-Difluoro-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide: Contains a pyridine ring instead of a furan.

Uniqueness

The presence of the furan ring in 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide imparts unique electronic properties compared to its analogs. The electron-rich nature of the furan allows for different types of interactions that may not be possible with phenyl or thiophene rings. This distinctive feature could enhance its versatility in various applications.